molecular formula C21H14ClN B2357264 (2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile CAS No. 339010-36-5

(2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile

Cat. No.: B2357264
CAS No.: 339010-36-5
M. Wt: 315.8
InChI Key: DKEIWNHEOXUUFZ-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, two phenyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with benzyl cyanide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by a dehydration step to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and diphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-chlorophenyl)-1-phenylvinylpyrrolidine
  • 2-chlorophenylacetic acid
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

(2Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile is unique due to its combination of a nitrile group with chlorophenyl and diphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN/c22-20-14-8-7-13-18(20)21(17-11-5-2-6-12-17)19(15-23)16-9-3-1-4-10-16/h1-14H/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEIWNHEOXUUFZ-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.